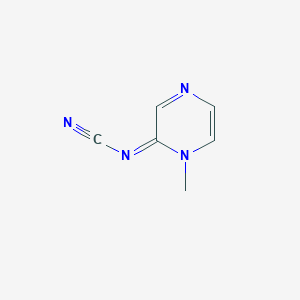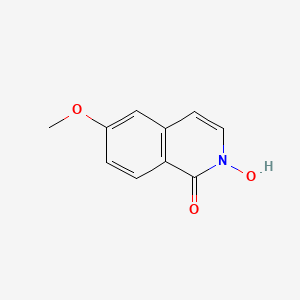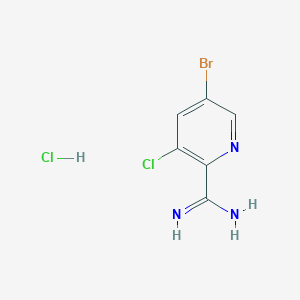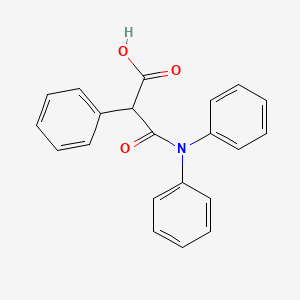
3-(4-Bromo-1H-pyrazol-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-1H-pyrazol-3-yl)piperidine: is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position and a piperidine ring at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of potassium bromide and cerium (IV) ammonium nitrate in a biphasic system consisting of water and dichloromethane . The reaction conditions are carefully controlled to ensure the selective bromination of the pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromo-1H-pyrazol-3-yl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyrazole ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the major product would be a pyrazole derivative with a new substituent replacing the bromine atom.
Applications De Recherche Scientifique
3-(4-Bromo-1H-pyrazol-3-yl)piperidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-1H-pyrazol-3-yl)piperidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The bromine atom and the pyrazole ring play crucial roles in binding to the target molecules, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and bromine atom.
3-(4-Bromo-1H-pyrazol-1-yl)piperidine: A structural isomer with the bromine atom at a different position.
4-Bromo-5-cyano-1-methyl-1H-pyrazole: Another pyrazole derivative with additional functional groups.
Uniqueness
3-(4-Bromo-1H-pyrazol-3-yl)piperidine is unique due to the presence of both the pyrazole and piperidine rings, which provide a versatile scaffold for further chemical modifications. This dual-ring structure enhances its potential for diverse applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C8H12BrN3 |
|---|---|
Poids moléculaire |
230.11 g/mol |
Nom IUPAC |
3-(4-bromo-1H-pyrazol-5-yl)piperidine |
InChI |
InChI=1S/C8H12BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h5-6,10H,1-4H2,(H,11,12) |
Clé InChI |
RGITWBUSMWZSCV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=C(C=NN2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)



![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)

![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)

